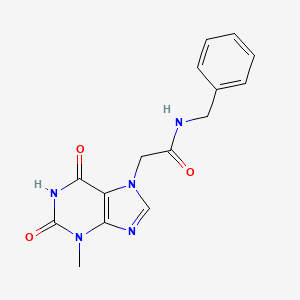
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a 2,3-dichlorophenyl group, and a sulfanyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dichlorophenyl group might undergo further substitution reactions, and the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the sulfanyl group could potentially form hydrogen bonds .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one involves the reaction of 2,3-dichloroaniline with thiourea to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one, which is then reacted with ethyl chloroformate to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one. This intermediate is then reacted with 2-aminobenzenethiol to form the final product, 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one.", "Starting Materials": [ "2,3-dichloroaniline", "thiourea", "ethyl chloroformate", "2-aminobenzenethiol" ], "Reaction": [ "Step 1: 2,3-dichloroaniline is reacted with thiourea in the presence of a catalyst to form 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one.", "Step 2: 3-(2,3-dichlorophenyl)-2-thioxoimidazolidin-4-one is reacted with ethyl chloroformate in the presence of a base to form 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one.", "Step 3: 3-(2,3-dichlorophenyl)-2-ethoxycarbonylthioxoimidazolidin-4-one is reacted with 2-aminobenzenethiol in the presence of a base to form 3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one." ] } | |
CAS-Nummer |
147462-45-1 |
Produktname |
3-(2,3-dichlorophenyl)-2-sulfanylquinazolin-4(3H)-one |
Molekularformel |
C14H8Cl2N2OS |
Molekulargewicht |
323.19 |
IUPAC-Name |
3-(2,3-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-5-3-7-11(12(9)16)18-13(19)8-4-1-2-6-10(8)17-14(18)20/h1-7H,(H,17,20) |
InChI-Schlüssel |
TWSVEOMDUSNWNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C(=CC=C3)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)
![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)
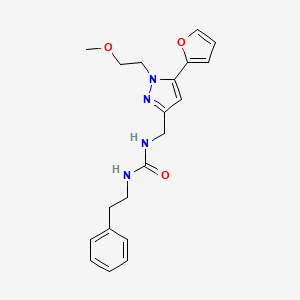

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)
![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)
![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)
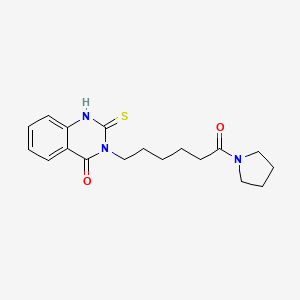
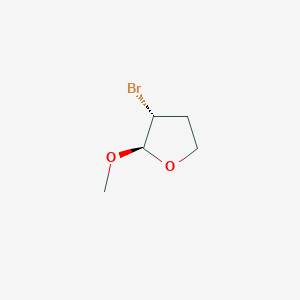
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)
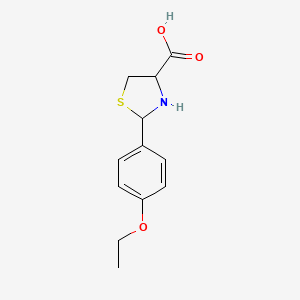
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
